molecular formula C21H23FN4O2S B2562738 3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one CAS No. 1021217-27-5

3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one

Cat. No. B2562738
CAS RN: 1021217-27-5
M. Wt: 414.5
InChI Key: KLEPQLVTYKDEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with potential biological activity . It contains a piperazine ring, which is often found in pharmaceuticals, and a pyrimidine ring, which is a key component of many biological molecules.


Synthesis Analysis

The synthesis of similar compounds typically involves multiple steps, including the formation of the piperazine ring and the introduction of the fluorophenyl group . The exact synthesis process for this specific compound is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of the compound includes a piperazine ring, a pyrimidine ring, and a fluorophenyl group . The exact structure can be determined using spectroscopic methods .

Scientific Research Applications

Metabolic Disorders and PPAR Agonism

The compound’s structure suggests potential interactions with peroxisome proliferator-activated receptors (PPARs). Specifically, it acts as a triple-acting PPARα, -γ, and -δ agonist . These receptors play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammation. Researchers investigate its effects on insulin sensitivity, lipid profiles, and adipogenesis. Additionally, it may hold promise in treating metabolic disorders such as type 2 diabetes and dyslipidemia.

Antibacterial and Antimicrobial Activity

Urease inhibitors have gained attention due to their role in combating bacterial infections. This compound inhibits urease enzymes, making it a potential antimicrobial agent . Researchers explore its efficacy against ureolytic bacteria, including Helicobacter pylori, which causes gastric ulcers.

Antifibrotic Potential

Compounds related to this structure exhibit anti-fibrotic activities. Researchers compare its effectiveness against established antifibrotic drugs like Pirfenidone. Applications include treating fibrotic diseases affecting organs such as the lungs, liver, and kidneys .

Cancer Research and Targeted Therapies

The compound’s diverse pharmacological profile warrants investigation in cancer research. Researchers explore its effects on cancer cell proliferation, apoptosis, and angiogenesis. It may serve as a lead compound for developing targeted therapies against specific cancer types.

properties

IUPAC Name

12-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O2S/c22-16-5-1-2-7-18(16)24-8-10-25(11-9-24)19(27)12-14-13-29-21-23-17-6-3-4-15(17)20(28)26(14)21/h1-2,5,7,14H,3-4,6,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEPQLVTYKDEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C3N(C2=O)C(CS3)CC(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.